molecular formula C14H14O5 B2711221 Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 56820-12-3

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2711221
CAS RN: 56820-12-3
M. Wt: 262.261
InChI Key: MQQLZGZIWPSUHH-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound. Based on its name, it likely contains a benzofuran core, which is a type of heterocyclic compound consisting of fused benzene and furan rings. It also appears to have an ester functional group (carboxylate), an acetyloxy group, and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran core would provide a rigid, planar structure, while the ester, acetyloxy, and methyl groups would add complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The ester group could undergo hydrolysis or transesterification, while the benzofuran core might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzofuran core might make it relatively stable and resistant to oxidation. The ester group might make it somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate plays a crucial role in the synthesis of various novel compounds. For instance, Gao et al. (2011) reported its use in synthesizing novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, which were obtained in good yields and established based on spectral data and elemental analyses (Gao, Liu, Jiang, & Li, 2011).

Formation of Novel Ring Systems

Dicker, Shipman, and Suschitzky (1984) explored reactions of Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate with chloroacetone, leading to products representing novel ring systems. These reactions highlight the compound's utility in developing unique molecular structures (Dicker, Shipman, & Suschitzky, 1984).

Catalytic Applications

Maimone and Buchwald (2010) demonstrated its use in Pd-catalyzed O-arylation, indicating its potential in catalysis. This research shows how Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate serves as an effective component in complex chemical reactions (Maimone & Buchwald, 2010).

Anticholinesterase Activity

Luo et al. (2005) researched the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from related compounds, noting their inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests potential medicinal applications in treating diseases related to enzyme activity (Luo et al., 2005).

Antimicrobial Activity

Research by Mubarak et al. (2007) on the synthesis of benzofuran derivatives, including Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate, showed potential antimicrobial activities. This indicates its importance in developing new antimicrobial agents (Mubarak et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If it’s used as a pharmaceutical, it would interact with biological targets in the body. If it’s used as a chemical reagent, its mechanism of action would depend on the specific chemical reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. As with all chemicals, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical properties, it could be studied for its potential use in treating diseases. If it has unique chemical properties, it could be studied for its potential use in chemical reactions .

properties

IUPAC Name

ethyl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-4-17-14(16)13-8(2)18-12-6-5-10(7-11(12)13)19-9(3)15/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQLZGZIWPSUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

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